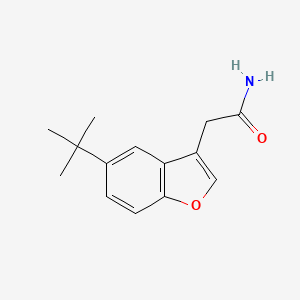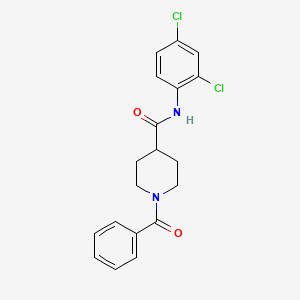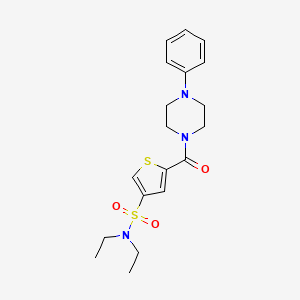![molecular formula C20H32N2O2 B5043956 1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5043956.png)
1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3-Dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and a 2-methylcyclohexyl group, making it a unique and potentially valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine typically involves the reaction of 1-(2,3-dimethoxyphenyl)methylpiperazine with 2-methylcyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-[(2,3-Dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The piperazine ring can be reduced to form piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-[(2,3-Dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
類似化合物との比較
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-methylphenyl)piperazine
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methylphenyl)piperazine
Uniqueness: 1-[(2,3-Dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine is unique due to the presence of both the 2,3-dimethoxyphenylmethyl and 2-methylcyclohexyl groups. This combination of substituents imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-7-4-5-9-18(16)22-13-11-21(12-14-22)15-17-8-6-10-19(23-2)20(17)24-3/h6,8,10,16,18H,4-5,7,9,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFCKSJZLITXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5043888.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B5043891.png)
![[1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5043898.png)
![{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone](/img/structure/B5043906.png)

![4-allyl-3-(2-chlorophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B5043916.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide](/img/structure/B5043946.png)
![(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one](/img/structure/B5043966.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B5043974.png)

![N~1~-(4-iodophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5043997.png)
